(2E)-3-(2-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Description
This compound (hereafter referred to as Compound A) is characterized by its E-configuration acrylonitrile backbone, a 2-nitrophenyl substituent, and a thiazole ring bearing a 2-oxo-2H-chromen-3-yl (coumarin) moiety at position 4 . Key structural features include:
- Acrylonitrile group: The nitrile group enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions.
- 2-Nitrophenyl substituent: The nitro group at the ortho position contributes to steric effects and electronic polarization.
- Coumarin-thiazole core: The fused coumarin-thiazole system may facilitate π-π stacking and hydrogen bonding, critical for biological activity or crystallization .
Properties
Molecular Formula |
C21H11N3O4S |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
(E)-3-(2-nitrophenyl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C21H11N3O4S/c22-11-15(9-13-5-1-3-7-18(13)24(26)27)20-23-17(12-29-20)16-10-14-6-2-4-8-19(14)28-21(16)25/h1-10,12H/b15-9+ |
InChI Key |
FTJPTTYNINTLHQ-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)/C(=C/C4=CC=CC=C4[N+](=O)[O-])/C#N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)C(=CC4=CC=CC=C4[N+](=O)[O-])C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. The starting materials often include 2-nitrobenzaldehyde, 2-oxo-2H-chromene-3-carbaldehyde, and 2-aminothiazole. The key steps in the synthesis may involve:
Condensation Reactions: These reactions form the core structure by combining the aldehyde groups with the thiazole and chromene derivatives.
Cyclization: This step ensures the formation of the thiazole ring.
Nitration: Introduction of the nitro group to the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and chromene rings.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound consists of a thiazole ring, a chromenone moiety, and a nitrophenyl group. Its synthesis typically involves multi-step organic reactions that may include:
- Formation of the thiazole ring : This can be achieved through cyclization reactions involving thiocarbonyl compounds.
- Coupling with chromenone derivatives : The integration of the chromenone structure is crucial for enhancing the biological activity of the compound.
The synthetic pathways often utilize readily available reagents and can be optimized for yield and purity.
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with related frameworks have shown effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often range around 256 µg/mL, highlighting their potential as antimicrobial agents .
Cytotoxicity
The compound has been investigated for its cytotoxic effects against cancer cell lines. In vitro studies reveal that it can induce selective cytotoxicity towards human cancer cells while sparing normal cells. The IC50 values for related compounds are often in the low micromolar range, indicating a promising avenue for anticancer drug development .
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders. For example, it has been noted to potentially inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease .
Case Study 1: Antimicrobial Efficacy
A study published in Molecules examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to the thiazole group significantly enhanced antimicrobial potency against gram-positive bacteria .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines demonstrated that compounds with similar structures exhibited IC50 values indicative of potent anticancer activity. These findings suggest that further exploration into the mechanisms of action could lead to the development of effective anticancer therapies .
Summary of Biological Activities
Mechanism of Action
The mechanism by which (2E)-3-(2-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The nitrophenyl group could participate in redox reactions, while the thiazole and chromene rings might interact with nucleic acids or proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Differences Among Analogs
- Coumarin vs. Chromenone Analogs: Compound A’s 2-oxo-2H-chromen-3-yl group differs from benzo[f]chromenone in , which has an extended aromatic system. This modification could alter π-stacking interactions and solubility .
Physical and Chemical Properties
Table 2: Predicted Properties of Selected Analogs
Biological Activity
The compound (2E)-3-(2-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a complex organic molecule that incorporates multiple functional groups, including a thiazole ring and a chromene moiety. This structural diversity suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 354.38 g/mol. The structure features a nitrophenyl group, a thiazole ring, and a chromene derivative, which may contribute to its biological efficacy.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Compounds containing thiazole and chromene structures have shown promising results against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar scaffolds demonstrated significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
- Anticancer Activity : The anticancer potential of thiazole-containing compounds has been documented extensively. In vitro studies have shown that such compounds can induce cytotoxicity in various cancer cell lines, including A549 (lung adenocarcinoma) and Caco-2 (colorectal adenocarcinoma). Notably, structure-dependent activity was observed, where certain modifications enhanced efficacy against specific cell types .
Antimicrobial Efficacy
A study investigating the antimicrobial properties of thiazole derivatives revealed that compounds with nitro substituents exhibited enhanced activity against resistant bacterial strains. For example, a specific derivative demonstrated an IC50 value of 1.61 µg/mL against bacterial pathogens .
Anticancer Properties
In another study focused on the anticancer effects of thiazole derivatives, compounds were tested on A549 and Caco-2 cells. The results indicated that modifications to the thiazole ring significantly influenced cytotoxicity. For example, one compound reduced cell viability by 39.8% in Caco-2 cells when treated at a concentration of 100 µM .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
